molecular formula C19H28N2O3S B2708476 2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 2320517-61-9

2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B2708476
CAS No.: 2320517-61-9
M. Wt: 364.5
InChI Key: YXRHXMBWIXIMJP-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the 3,4-Dimethoxyphenyl Moiety: This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.

    Synthesis of the Tetrahydrothiophen-3-yl Moiety: This involves the reduction of thiophene-3-carboxylic acid using a reducing agent like lithium aluminum hydride.

    Formation of the 1,4-Diazepan-1-yl Moiety: This can be synthesized by the reaction of ethylenediamine with a suitable dihalide, such as 1,4-dibromobutane.

    Coupling Reactions: The final step involves coupling the synthesized moieties using appropriate coupling agents and conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.

    Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: Potential use in the synthesis of novel materials with unique properties.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in the development of drugs for treating various diseases.

    Diagnostic Tools: Use in the synthesis of diagnostic agents for medical imaging.

Industry

    Polymer Synthesis: Use in the synthesis of polymers with specific properties.

    Chemical Sensors: Development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to receptor sites, thereby modulating cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-1-(4-piperidinyl)ethan-1-one
  • 2-(3,4-Dimethoxyphenyl)-1-(4-morpholinyl)ethan-1-one
  • 2-(3,4-Dimethoxyphenyl)-1-(4-thiomorpholinyl)ethan-1-one

Uniqueness

2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is unique due to the presence of the tetrahydrothiophen-3-yl and 1,4-diazepan-1-yl moieties, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness may result in different reactivity, binding affinity, and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-23-17-5-4-15(12-18(17)24-2)13-19(22)21-8-3-7-20(9-10-21)16-6-11-25-14-16/h4-5,12,16H,3,6-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRHXMBWIXIMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCCN(CC2)C3CCSC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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